cyclohexyl (4-biphenylyloxy)acetate
Description
Cyclohexyl (4-biphenylyloxy)acetate is an ester derivative featuring a cyclohexyl group and a 4-biphenylyloxy substituent linked via an acetate moiety.
Properties
IUPAC Name |
cyclohexyl 2-(4-phenylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c21-20(23-19-9-5-2-6-10-19)15-22-18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHFZFMOXCENSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
(a) Cyclohexyl Acetate (CAS 622-45-7)
- Molecular Formula : C₈H₁₄O₂ (corrected based on esterification logic; lists C₈H₈O₂, likely a typo).
- Physical Properties : Colorless liquid with a sweet, floral aroma; UN 2243 .
- Applications : Used in organic synthesis, catalyzed by bismuth compounds (e.g., Bi₂SiO₅/TiO₂ for epoxidation) and lead tetraacetate for oxidizing glycols .
(b) Methyl 2-(4-{[6-(Benzyloxy)hexyl]oxy}phenyl)acetate (4d; ZHAWOC5946)
- Structure : Features a benzyloxyhexyl chain and phenyl group, differing in substituent complexity compared to the biphenylyloxy group in the target compound.
- Synthesis : Likely involves multi-step esterification, analogous to methods using heterogeneous catalysts .
(c) Ethyl 2-[N′-(4-Bromobenzoyl)hydrazino]-4-oxopentanoate (77l)
- Reactivity : Contains hydrazine and bromobenzoyl groups, enabling diverse reactivity in asymmetric C–C bond formation, unlike the ether-linked biphenylyloxy group .
(d) Methyl 2-(4-(4-Hydroxyphenyl)cyclohexylidene)acetate (CAS 701232-66-8)
Physico-Chemical Properties
*Inferred properties based on structural analogs.
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